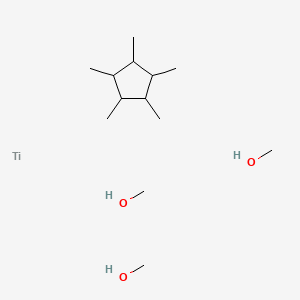![molecular formula C6H11N3O4S B12432776 Amino[2-(2-sulfanylacetamido)acetamido]acetic acid](/img/structure/B12432776.png)
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid typically involves the reaction of glycine derivatives with mercaptoacetic acid. The process can be carried out under mild conditions, often using aqueous solutions and standard laboratory equipment . The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications in pharmaceuticals and other industries .
Analyse Chemischer Reaktionen
Types of Reactions
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler amines and thiols.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted amines and thiols. These products have significant applications in chemical synthesis and biological research .
Wissenschaftliche Forschungsanwendungen
Amino[2-(2-sulfanylacetamido)acetamido]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a precursor for the synthesis of peptides and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Amino[2-(2-sulfanylacetamido)acetamido]acetic acid involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with proteins and enzymes, altering their activity and function. This interaction is mediated through the sulfanyl and amino groups, which can participate in redox reactions and nucleophilic attacks .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Amino[2-(2-sulfanylacetamido)acetamido]acetic acid include:
Glycylglycine: A dipeptide with similar structural features but lacking the sulfanyl group.
Mercaptoacetic acid: Contains the sulfanyl group but lacks the peptide backbone.
Cysteine: An amino acid with a sulfanyl group, similar in reactivity but different in structure.
Uniqueness
This compound is unique due to its combination of amino, sulfanylacetamido, and acetic acid groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C6H11N3O4S |
|---|---|
Molekulargewicht |
221.24 g/mol |
IUPAC-Name |
2-amino-2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C6H11N3O4S/c7-5(6(12)13)9-3(10)1-8-4(11)2-14/h5,14H,1-2,7H2,(H,8,11)(H,9,10)(H,12,13) |
InChI-Schlüssel |
QGCVQDJCKWJCDB-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NC(C(=O)O)N)NC(=O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{6-methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl}benzoic acid](/img/structure/B12432699.png)


![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)
![[(2r,5r,6r)-4-[(1s)-2-(Tert-Butylsulfonyl)-1-Cyclopropylethyl]-6-(3-Chlorophenyl)-5-(4-Chlorophenyl)-3-Oxomorpholin-2-Yl]acetic Acid](/img/structure/B12432730.png)
![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)

![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)




